Hydrogen‑Bond Acceptor Capacity Drives Distinct Physicochemical Signature Relative to the 2‑Methylphenyl Analog
The target compound possesses five hydrogen‑bond acceptors (amide carbonyl, three ether oxygens, and the fluorine atom) , whereas the closest commercial analog, 3‑fluoro‑4‑methoxy‑N‑(2‑methoxy‑2‑(o‑tolyl)ethyl)benzamide (CAS 1796950‑20‑3), contains only four acceptors because the 2‑methoxy group is replaced by a methyl group [1]. This gain of one H‑bond acceptor reduces the computed lipophilicity by approximately 0.3 logP units (target XLogP ≈ 3.3 vs. analog XLogP ≈ 3.6), while also increasing the topological polar surface area (tPSA) from ~48 Ų to ~57 Ų [2]. The higher tPSA and lower logP predict improved aqueous solubility and altered membrane permeability, which are critical for both in vitro assay compatibility and oral bioavailability potential.
| Evidence Dimension | Number of hydrogen‑bond acceptors; computed logP; tPSA |
|---|---|
| Target Compound Data | 5 H‑bond acceptors; XLogP ≈ 3.3; tPSA ≈ 57 Ų |
| Comparator Or Baseline | 3‑fluoro‑4‑methoxy‑N‑(2‑methoxy‑2‑(o‑tolyl)ethyl)benzamide (1796950‑20‑3): 4 H‑bond acceptors; XLogP ≈ 3.6; tPSA ≈ 48 Ų |
| Quantified Difference | +1 H‑bond acceptor; ΔlogP ≈ −0.3; ΔtPSA ≈ +9 Ų |
| Conditions | Computed properties (XLogP3, topological polar surface area) derived from SMILES strings using standard cheminformatics algorithms |
Why This Matters
The additional hydrogen‑bond acceptor and lower lipophilicity can reduce non‑specific binding and improve solubility, which directly influences assay reliability and formulation flexibility, making the target compound a preferred starting point for lead optimization programs focused on oral bioavailability.
- [1] Kuujia. 3‑fluoro‑4‑methoxy‑N‑(2‑methoxy‑2‑(o‑tolyl)ethyl)benzamide (CAS 1796950‑20‑3). Property data. https://www.kuujia.com/cas-1796950-20-3.html (accessed 2026‑05‑06). View Source
- [2] ZINC15. Computed XLogP and tPSA values for benzamide analogs. https://zinc.docking.org/ (accessed 2026‑05‑06). View Source
